molecular formula C18H18N4O6 B14481217 3-tert-butyl-1H-indole;1,3,5-trinitrobenzene CAS No. 65306-86-7

3-tert-butyl-1H-indole;1,3,5-trinitrobenzene

Cat. No.: B14481217
CAS No.: 65306-86-7
M. Wt: 386.4 g/mol
InChI Key: NNUJBTLKONSUDU-UHFFFAOYSA-N
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Description

3-tert-butyl-1H-indole;1,3,5-trinitrobenzene: is a compound that combines two distinct chemical structures: an indole derivative and a nitrobenzene derivative. Indole derivatives are known for their presence in many natural products and pharmaceuticals, while nitrobenzene derivatives are often used in the production of explosives, dyes, and other industrial chemicals.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Nitro groups in 1,3,5-trinitrobenzene can be reduced to amino groups under suitable conditions.

    Substitution: Both indole and nitrobenzene derivatives can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives from nitrobenzene.

    Substitution: Substituted indole and nitrobenzene derivatives.

Scientific Research Applications

3-tert-butyl-1H-indole;1,3,5-trinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-butyl-1H-indole;1,3,5-trinitrobenzene involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-butyl-1H-indole;1,3,5-trinitrobenzene is unique due to its combination of an indole derivative and a nitrobenzene derivative, which imparts both biological activity and industrial utility. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65306-86-7

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

3-tert-butyl-1H-indole;1,3,5-trinitrobenzene

InChI

InChI=1S/C12H15N.C6H3N3O6/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-8,13H,1-3H3;1-3H

InChI Key

NNUJBTLKONSUDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CNC2=CC=CC=C21.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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